Anti-HIV Potency Advantage of Benzyloxyphenyl-Containing Pyrrolidines Over Unsubstituted Analogs
In a direct structure-activity relationship (SAR) study of 26 novel 2-arylpyrrolidine analogs, compounds containing a benzyloxyphenyl group demonstrated consistently higher anti-HIV-1 potency compared to analogs lacking this substitution. Specifically, 14 compounds achieved EC50 values <20 µM in primary human lymphocytes, with the benzyloxyphenyl-containing members (e.g., 2g–j and 4) being identified as 'very potent' [1]. The parent compound 1-[4-(benzyloxy)benzyl]pyrrolidine serves as a direct synthetic precursor to this privileged class.
| Evidence Dimension | Anti-HIV-1 activity in primary human lymphocytes |
|---|---|
| Target Compound Data | EC50 <20 µM (for benzyloxyphenyl-containing 2-arylpyrrolidines) |
| Comparator Or Baseline | 2-Aryl pyrrolidines lacking benzyloxy substitution (inactive or significantly less potent) |
| Quantified Difference | Qualitative classification as 'very potent' vs. lower potency |
| Conditions | Primary human lymphocytes infected with HIV-1; 26 analogs evaluated |
Why This Matters
Selecting 1-[4-(benzyloxy)benzyl]pyrrolidine provides direct synthetic access to a pharmacophore associated with sub-20 µM anti-HIV activity, whereas simpler pyrrolidine precursors require additional synthetic steps to install activity-enhancing benzyloxy groups.
- [1] Martirosyan, A. H., Gasparyan, S. P., Alexanyan, M. V., Harutyunyan, G. K., Panosyan, H. A., & Schinazi, R. F. (2017). Anti-human immunodeficiency activity of novel 2-arylpyrrolidine analogs. Medicinal Chemistry Research, 26(1), 101–108. View Source
